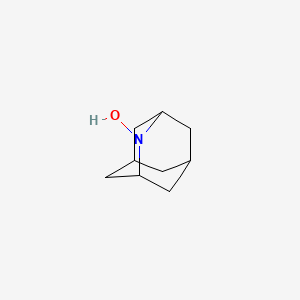

2-Hydroxy-2-azaadamantane

概要

説明

2-Hydroxy-2-azaadamantane is a carboxylate with potent antitumor activity . It is a white to gray to brown powder or crystal . It is also known as AZADOL .

Synthesis Analysis

2-Hydroxy-2-azaadamantane can be synthesized from primary alcohols, aldehydes, and celluloses . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

The molecular formula of 2-Hydroxy-2-azaadamantane is C9H15NO . Its molecular weight is 153.23 . The IUPAC name is (1r,3r,5r,7r)-2-azaadamantan-2-ol .Chemical Reactions Analysis

2-Hydroxy-2-azaadamantane is a catalyst for the efficient C (sp3)-H bond functionalization of Isochroman . It is also used as a highly active catalyst for alcohol oxidation .. It is a solid at 20 degrees Celsius . The compound appears as a white to gray to brown powder or crystal .

科学的研究の応用

Organocatalytic Oxidation of Alcohols

2-Azaadamantane N-oxyl (AZADO) and its derivatives have been shown to be highly efficient organocatalysts in the oxidation of alcohols. These catalysts, including AZADO and 1-Me-AZADO, have demonstrated superior catalytic proficiency compared to TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), efficiently converting various sterically hindered alcohols to corresponding carbonyl compounds in excellent yields (Shibuya et al., 2006).

Chemoselective Oxidation Processes

Chemoselective oxidation of α-hydroxy acids to α-keto acids has been catalyzed by AZADO. This process is notable for its utilization of molecular oxygen as a cooxidant, enabling the desired chemoselective oxidation even though α-keto acids are labile and prone to CO2 release under oxidation conditions (Furukawa et al., 2016).

Mass Spectrometry and Dimer Formation

In methane chemical ionization mass spectrometry, 1-hydroxy-2-azaadamantane and its derivatives exhibit significant formation of dimeric species, which correspond to various gas phase chemical reactions. These findings are crucial for understanding the behavior of such compounds under mass spectrometric conditions (Bezoari et al., 1982).

Sustainable Oxidation Catalysts

AZADO and its derivatives, such as 1-Me-AZADO and ABNO (9-azabicyclo[3.3.1]nonan-N-oxyl), have been developed as sustainable options for alcohol oxidation, using environmentally friendly oxidants. These catalysts offer a green and sustainable alternative for current alcohol oxidation processes (Shibuya et al., 2011).

Aerobic Alcohol Oxidation

The compound 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) has been utilized to establish a simple, organocatalytic aerobic alcohol oxidation system. This method is notable for its broad scope, mild conditions, and its metal- and halogen-free nature (Shibuya et al., 2011).

Scalable Aerobic Oxidation

2-Azaadamantan-2-ol (AZADOL) has been used in a method for scalable aerobic alcohol oxidation. This method is significant for its safety features, like controlling the reaction temperature below the flash point of the solvent, and its demonstrated robustness on a large scale (Sasano et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-hydroxy-2-azatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXINVPZIZMFHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-2-azaadamantane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

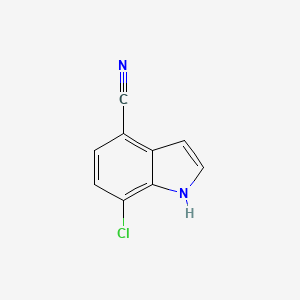

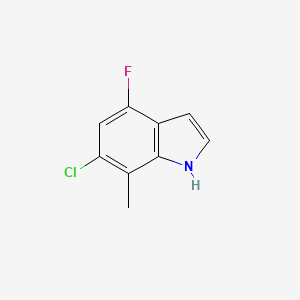

![5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423624.png)

![2-[(1-Methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1423633.png)